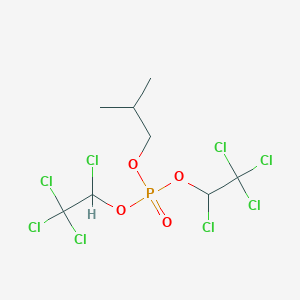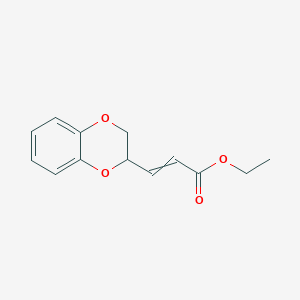
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate is an organic compound that belongs to the class of benzodioxins. It features a benzodioxin ring fused with an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate typically involves the reaction of 1,4-benzodioxane with ethyl acrylate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism by which Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The benzodioxin ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate
- 1,4-Benzodioxan-2-carboxylic acid ethyl ester
- 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-2-yl)prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications .
Propiedades
Número CAS |
64179-68-6 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-2-15-13(14)8-7-10-9-16-11-5-3-4-6-12(11)17-10/h3-8,10H,2,9H2,1H3 |
Clave InChI |
XPTFYPXZSZRGJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1COC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


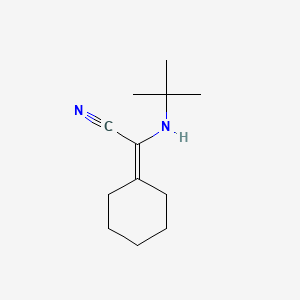
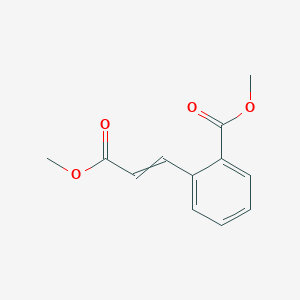
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
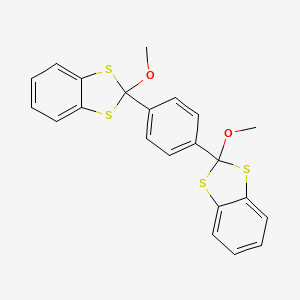
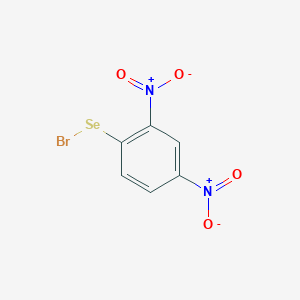



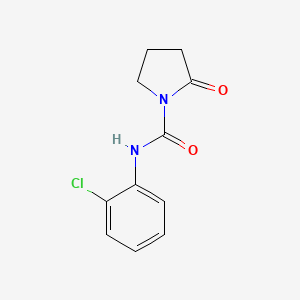
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

